1-Butylpyridin-1-ium;hydrochloride

Corrosion Inhibition Carbon Steel Acidization

1-Butylpyridin-1-ium;hydrochloride (commonly referred to as 1-butylpyridinium chloride, BPC, or [C₄Py]Cl) is a quaternary pyridinium salt belonging to the class of ionic liquid (IL) precursors. It is a white crystalline solid at ambient temperature with a reported melting point in the range of 131–162 °C, depending on hydration state, and a molecular weight of 171.67 g mol⁻¹.

Molecular Formula C9H15ClN+
Molecular Weight 172.67 g/mol
Cat. No. B12818187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpyridin-1-ium;hydrochloride
Molecular FormulaC9H15ClN+
Molecular Weight172.67 g/mol
Structural Identifiers
SMILESCCCC[N+]1=CC=CC=C1.Cl
InChIInChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;
InChIKeyPOKOASTYJWUQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylpyridin-1-ium Hydrochloride (1-Butylpyridinium Chloride): A Benchmark Pyridinium-Based Ionic Liquid Precursor


1-Butylpyridin-1-ium;hydrochloride (commonly referred to as 1-butylpyridinium chloride, BPC, or [C₄Py]Cl) is a quaternary pyridinium salt belonging to the class of ionic liquid (IL) precursors . It is a white crystalline solid at ambient temperature with a reported melting point in the range of 131–162 °C, depending on hydration state, and a molecular weight of 171.67 g mol⁻¹ [1]. As a chloride salt, BPC serves as a key starting material for the synthesis of a wide variety of pyridinium-based ionic liquids via metathesis and is historically significant as a component of the first-generation chloroaluminate ionic liquid system (AlCl₃–BPC) [1]. Its well-characterized thermophysical profile, hygroscopic nature, and ability to form eutectic mixtures with other alkylpyridinium halides distinguish it from both shorter- and longer-chain pyridinium analogs [2].

Why 1-Butylpyridinium Chloride Cannot Be Freely Replaced by Other Alkylpyridinium or Imidazolium Chlorides


Despite structural similarities within the pyridinium and imidazolium chloride families, key physicochemical properties—including melting point, anion-cation interaction energy, corrosion inhibition efficacy, and phase behavior in multi-ion systems—are highly sensitive to the length of the N-alkyl chain and the nature of the cation core [1][2]. For instance, the thermal phase diagrams of binary pyridinium halide systems reveal that the [C₄Py]Cl/[C₂Py]Cl pair forms a eutectic with a melting point depression of 30–70 K relative to the parent salts, a behavior that is not replicated with longer-chain analogs [2]. Similarly, replacing the pyridinium head group with an imidazolium core alters ionic conductivity and viscosity in chloroaluminate melts, directly impacting electrochemical performance [1]. These non-linear structure–property relationships mean that a generic substitution without quantitative verification risks compromised performance in corrosion protection, electrolyte formulation, or multi-ion solvent design.

Quantitative Performance Differentiation: 1-Butylpyridinium Chloride vs. Closest Analogs


Corrosion Inhibition Efficiency of BPC vs. 1-Butylpyridinium Hexafluorophosphate on Carbon Steel in 15% HCl

In a direct head-to-head study, 1-butylpyridinium chloride (BPC) demonstrated significantly higher corrosion inhibition efficiency for carbon steel in 15% HCl under hydrodynamic conditions (1500 rpm) compared to its hexafluorophosphate analog (BPH). At an inhibitor concentration of 100 mg L⁻¹, BPC achieved 90.0% inhibition while BPH reached only 72.5% [1]. Electrochemical impedance spectroscopy confirmed this trend, with BPC yielding a charge-transfer resistance (Rct) of 262.4 Ω cm² versus 125.4 Ω cm² for BPH [1].

Corrosion Inhibition Carbon Steel Acidization

Eutectic Melting Point Depression in Binary 1-Butylpyridinium Chloride / 1-Ethylpyridinium Chloride Mixtures

The binary system [C₂Py]Cl + [C₄Py]Cl, which shares a common chloride anion but differs in alkyl chain length, exhibits eutectic behavior with a melting point depression of 30–70 K relative to the pure components [1]. This eutectic composition qualifies as an ionic liquid (melting temperature below 373 K), a property that is not universally observed across all alkylpyridinium halide combinations. In contrast, the system [C₄Py]Br + [C₄Py]Cl, which shares the same cation but different halide anions, forms a solid solution rather than a eutectic [1].

Phase Diagram Eutectic Mixture Ionic Liquid Design

Highest Anion-Cation Interaction Energy Among 1-Butylpyridinium Ion Pairs (Cl⁻ vs. BF₄⁻ vs. Br⁻)

A systematic DFT study of six 1-butylpyridinium ion pairs revealed that chloride-containing ion pairs exhibit the highest (most negative) anion-cation interaction energy (ΔEint) compared to tetrafluoroborate (BF₄⁻) and bromide (Br⁻) counterparts . The theoretical band gap for the [C₄Py]Cl ion pair was calculated at 3.78 eV, which increased to 3.96 eV upon 4-methyl substitution on the cation ring, whereas BF₄⁻ ion pairs showed a negligible band gap change . Chemical hardness (η) and electrophilicity index (ω) values were significantly altered for Cl⁻ ion pairs upon cation methylation, unlike BF₄⁻ or Br⁻ pairs, indicating that the chloride anion imparts uniquely tunable electronic properties .

DFT Interaction Energy Ion Pair Stability

Vapor Pressure Benchmark: Near-Zero Volatility Confirmed at 20 °C

1-Butylpyridinium chloride exhibits a measured vapor pressure of 0.000022 hPa (2.2 × 10⁻⁵ hPa) at 20 °C , consistent with the class-level characteristic of negligible volatility typical of pyridinium-based ionic liquids. While this value is not uniquely differentiating among aprotic ionic liquids, it provides quantitative confirmation that BPC meets the operational definition of a non-volatile electrolyte/solvent, in contrast to conventional organic solvents such as acetonitrile (vapor pressure ≈ 97 hPa at 20 °C) or dichloromethane (≈ 470 hPa at 20 °C).

Vapor Pressure Thermal Stability Green Solvent

Optimal Use Cases Where 1-Butylpyridinium Chloride Demonstrates Documented Advantage Over Analogs


Corrosion Inhibitor for Carbon Steel Acid Cleaning and Oil-Well Acidizing

Based on the 90.0% inhibition efficiency of BPC at 100 mg L⁻¹ in 15% HCl—versus 72.5% for BPH under identical hydrodynamic conditions [1]—formulators of corrosion inhibitor packages for acid pickling, descaling, or matrix acidizing operations can specify BPC to achieve superior protection at lower dosage, reducing both chemical cost and environmental burden.

Low-Temperature Ionic Liquid Formulation via Eutectic Engineering

The documented 30–70 K melting point depression in the [C₂Py]Cl/[C₄Py]Cl eutectic system [2] enables the rational design of pyridinium-based ionic liquids that remain liquid at sub-ambient temperatures without requiring fluorinated or expensive counteranions, making BPC the foundation component for cost-sensitive electrolyte formulations in low-temperature batteries or supercapacitors.

Precursor for Tunable Ionic Liquids via Anion Metathesis

Because [C₄Py]Cl exhibits the strongest anion-cation interaction energy among common halide and fluorinated anions yet remains readily exchangeable through metathesis , it serves as the optimal synthetic intermediate for libraries of pyridinium ionic liquids with tailored anions (e.g., NTf₂⁻, OTf⁻, PF₆⁻), where the chloride serves as an efficient leaving group for quantitative anion exchange.

Non-Volatile Electrolyte for Ambient-Temperature Electrochemical Cells

With a vapor pressure of 2.2 × 10⁻⁵ hPa at 20 °C , BPC meets the rigorous non-volatility requirements for open-cell electrodeposition, spectroelectrochemistry, and molten salt electrolysis, eliminating solvent evaporation artifacts that plague conventional organic electrolytes and ensuring long-term compositional stability during extended electrochemical experiments.

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